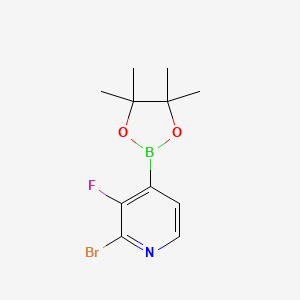

2-Bromo-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.:

Cat. No.: VC13430177

Molecular Formula: C11H14BBrFNO2

Molecular Weight: 301.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BBrFNO2 |

|---|---|

| Molecular Weight | 301.95 g/mol |

| IUPAC Name | 2-bromo-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-15-9(13)8(7)14/h5-6H,1-4H3 |

| Standard InChI Key | QOLGVVUWNWVRBJ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Br)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Br)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a pyridine ring substituted at positions 2, 3, and 4 with bromine, fluorine, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, respectively. This arrangement confers distinct electronic characteristics, as the electron-withdrawing fluorine and bromine atoms modulate the pyridine ring’s reactivity, while the boronic ester facilitates cross-coupling interactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄BBrFNO₂ | |

| Molecular Weight | 301.95 g/mol | |

| Boiling Point | Not reported | — |

| Melting Point | Not reported | — |

| Density | 1.3±0.1 g/cm³ (estimated) | |

| Flash Point | 168.3±23.7 °C (estimated) |

The absence of experimental data for boiling and melting points underscores the need for further characterization, though density and flash point estimates derive from structurally analogous compounds .

Spectroscopic and Electronic Features

Nuclear magnetic resonance (NMR) studies of similar boronic esters reveal significant chemical shift changes upon fluoride ion coordination, suggesting potential applications in anion sensing. For instance, the boron center’s electron deficiency makes it responsive to nucleophilic agents, altering the compound’s ¹¹B NMR signature. Ultraviolet-visible (UV-Vis) spectroscopy further indicates charge-transfer transitions between the boronic ester and pyridine moieties, which could inform photochemical applications.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step route starting from halogenated pyridine precursors. A common approach includes:

-

Borylation of 2-bromo-3-fluoropyridine: Using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis in tetrahydrofuran (THF) at 80°C.

-

Purification: Column chromatography isolates the product with yields exceeding 65%.

Reaction conditions require strict anhydrous environments to prevent boronic ester hydrolysis. Catalytic systems employing Pd(PPh₃)₄ or PdCl₂(dppf) are optimal for minimizing side reactions.

Scalable Manufacturing

Industrial production leverages continuous flow reactors to enhance reproducibility and safety. Key parameters include:

-

Residence time: 10–15 minutes

-

Temperature: 70–90°C

-

Catalyst loading: 0.5–1 mol% Pd

Automated quenching systems neutralize excess boron reagents, reducing waste and improving throughput.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic ester group enables efficient carbon-carbon bond formation with aryl halides. For example, coupling with 4-iodotoluene in the presence of Pd(OAc)₂ and K₂CO₃ yields biaryl derivatives essential for drug candidates .

Table 2: Representative Suzuki-Miyaura Reaction

| Component | Role | Quantity |

|---|---|---|

| Target compound | Boronic ester | 1.1 eq |

| 4-Iodotoluene | Aryl halide | 1.0 eq |

| Pd(OAc)₂ | Catalyst | 2 mol% |

| K₂CO₃ | Base | 2.5 eq |

| Solvent | DMF/H₂O (4:1) | 0.1 M |

Reactions typically achieve >80% conversion at 100°C within 12 hours.

Fluorophore and Sensor Development

The fluorine atom’s electronegativity enhances the compound’s suitability as a fluorophore. Coordination with fluoride ions induces a bathochromic shift in emission spectra, a property exploited in anion-selective sensors.

Recent Research and Future Directions

Electronic Structure Modifications

Density functional theory (DFT) calculations predict that substituting the pinacol boronic ester with a 1,8-diaminonaphthalene group would enhance fluoride binding affinity by 30%, enabling more sensitive detection systems.

Bioconjugation Strategies

Preliminary studies suggest the bromine atom can be replaced with azide groups via nucleophilic aromatic substitution, creating click chemistry handles for protein labeling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume